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  • Product: tert-Butyl N-(2-cyclopropoxyethyl)carbamate
  • CAS: 1935340-77-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Executive Summary Target Molecule: tert-Butyl N-(2-cyclopropoxyethyl)carbamate CAS: [Proprietary/Intermediate] Molecular Formula: Role: Key intermediate in the synthesis of metabolically stable ether-linked drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl N-(2-cyclopropoxyethyl)carbamate CAS: [Proprietary/Intermediate] Molecular Formula:


Role:  Key intermediate in the synthesis of metabolically stable ether-linked drug candidates.[1]

This guide details the synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate, a structural motif increasingly utilized in medicinal chemistry to improve metabolic stability (blocking


-elimination common in linear ethers) and restrict conformational freedom.[1] The cyclopropyl ether moiety acts as a bioisostere for ethyl or isopropyl groups but offers superior resistance to cytochrome P450 oxidative metabolism.[2]

We present two distinct pathways:

  • Pathway A (Direct Cyclopropanation): A convergent, two-step protocol ideal for medicinal chemistry and rapid analog generation.[1][2]

  • Pathway B (Nucleophilic Displacement): A linear, scalable route avoiding organometallics in late stages, suitable for process chemistry.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the cyclopropyl ether.[2] The most robust bond-forming step is the construction of the cyclopropane ring from a vinyl ether precursor, utilizing the Simmons-Smith reaction. Alternatively, the molecule can be assembled by displacing a leaving group on a pre-formed cyclopropyl ethyl ether.[2]

Retrosynthesis Target tert-Butyl N-(2-cyclopropoxyethyl)carbamate (Target) VinylEther N-Boc-2-(vinyloxy)ethylamine (Precursor A) VinylEther->Target Simmons-Smith (Zn/CH2I2) Tosylate 2-Cyclopropoxyethyl Tosylate (Precursor B) Tosylate->Target N-Alkylation / Gabriel Synthesis BocEthanolamine N-Boc-ethanolamine (Commercially Available) BocEthanolamine->VinylEther Pd(II) Transetherification EthylVinylEther Ethyl Vinyl Ether EthylVinylEther->VinylEther + Cyclopropanol 2-Cyclopropoxyethanol Cyclopropanol->Tosylate TsCl, Pyridine

Figure 1: Retrosynthetic disconnection showing the convergent Vinyl Ether route (Red) and the linear Displacement route (Yellow).[1]

Pathway A: Direct Cyclopropanation (Recommended)[1]

This pathway is preferred for laboratory-scale synthesis (100 mg to 10 g) due to its high convergence and the ready availability of N-Boc-ethanolamine.[1]

Step 1: Vinyl Ether Formation

The hydroxyl group of N-Boc-ethanolamine is converted to a vinyl ether via a Palladium(II)-catalyzed transetherification with ethyl vinyl ether (EVE).[1] This method avoids the toxicity of traditional mercury catalysts (


).[1][2]
  • Reagents: Ethyl Vinyl Ether (solvent/reagent),

    
     (cat.), 1,10-Phenanthroline (ligand).[1][2][3]
    
  • Mechanism: The Pd(II) complex activates the electron-rich alkene of EVE, facilitating nucleophilic attack by the alcohol, followed by elimination of ethanol.

Step 2: Simmons-Smith Cyclopropanation

The vinyl ether is converted to the cyclopropyl ether using the Furukawa modification of the Simmons-Smith reagent (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1][4]
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), DCM/DCE.[1][2]
  • Mechanistic Insight: The reaction proceeds via a concerted butterfly-type transition state.[1] The carbamate NH proton is acidic and will consume 1 equivalent of

    
    , forming a Zinc-amide species (
    
    
    
    ).[1] This species can actually assist in directing the cyclopropanation via coordination, though it necessitates the use of excess reagent (>2.5 equiv).[2]

Mechanism Substrate Vinyl Ether (Boc-NH-CH2-CH2-O-CH=CH2) TS Butterfly Transition State (Concerted) Substrate->TS + Et2Zn/CH2I2 ZnSpecies Zn-Carbenoid (IZnCH2I) ZnSpecies->TS Product Cyclopropyl Ether (Target) TS->Product - ZnI2

Figure 2: Concerted mechanism of the Simmons-Smith cyclopropanation on the vinyl ether substrate.[1][5]

Pathway B: Nucleophilic Substitution (Scale-Up Alternative)[1]

For larger scales where handling pyrophoric organozincs is hazardous, this route builds the ether linkage first.[2]

  • Ether Formation: Reaction of 2-chloroethanol with a cyclopropanol equivalent (often via vinyl ether hydrolysis/exchange) or synthesis of 2-cyclopropoxyethanol .[1][2]

  • Activation: Conversion of the alcohol to a tosylate or mesylate.[2]

  • Amination: Displacement with sodium azide (

    
    ) followed by Staudinger reduction, or Gabriel synthesis using potassium phthalimide.[2]
    
  • Protection: Standard Boc-protection of the resulting amine.[2]

Comparison of Pathways

FeaturePathway A (Vinyl Ether)Pathway B (Substitution)
Step Count 2 (from Boc-ethanolamine)4 (from 2-cyclopropoxyethanol)
Atom Economy HighModerate (Loss of TsOH, Phthalimide)
Safety Requires handling

(Pyrophoric)
Standard reagents, Azide hazards
Purification Chromatography likely requiredCrystallization possible for intermediates
Yield 50-70% Overall40-60% Overall

Detailed Experimental Protocols (Pathway A)

Step 1: Synthesis of tert-Butyl N-(2-(vinyloxy)ethyl)carbamate

Reagents:

  • N-Boc-ethanolamine (1.0 equiv)[1]

  • Ethyl Vinyl Ether (10-20 equiv, acts as solvent)[1]

  • Palladium(II) Acetate (0.02 equiv)[1][3]

  • 1,10-Phenanthroline (0.025 equiv)[1]

Procedure:

  • In a dry round-bottom flask under Argon, dissolve

    
     (4.5 mg, 0.02 mmol) and 1,10-phenanthroline (4.5 mg, 0.025 mmol) in anhydrous DCM (2 mL) to form the active catalyst complex (yellow solution).
    
  • Add N-Boc-ethanolamine (161 mg, 1.0 mmol) dissolved in Ethyl Vinyl Ether (2 mL).

  • Stir the mixture at room temperature for 18–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1][2]

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the vinyl ether as a colorless oil.[2][6]

Step 2: Cyclopropanation to tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Reagents:

  • N-Boc-2-(vinyloxy)ethylamine (1.0 equiv)[1]

  • Diethylzinc (

    
    , 1.0 M in hexanes, 3.0 equiv)[1][2]
    
  • Diiodomethane (

    
    , 3.0 equiv)[1][2]
    
  • Anhydrous DCM or DCE (0.2 M concentration)[1]

Procedure:

  • Safety Warning:

    
     is pyrophoric.[2] Perform all transfers under strict inert atmosphere (Argon/Nitrogen).[1][2]
    
  • In a flame-dried flask under Argon, dissolve the vinyl ether (187 mg, 1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[2]

  • Add

    
     (3.0 mL, 3.0 mmol) dropwise over 10 minutes. Note: Gas evolution (ethane) may occur as the acidic NH proton reacts.[1]
    
  • Add

    
     (0.24 mL, 3.0 mmol) dropwise. A white precipitate may form.[2]
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Carefully add saturated aqueous

    
     dropwise. Vigorous bubbling will occur.[2]
    
  • Dilute with DCM and water.[2] Separate the organic layer.[2]

  • Wash the organic layer with saturated

    
     and brine.[2] Dry over 
    
    
    
    .[2]
  • Concentrate and purify via flash chromatography (Hexanes/EtOAc 8:2).

  • Result: The target compound is obtained as a colorless oil or low-melting solid.[2]

Safety & Handling

  • Diethylzinc (

    
    ):  Extreme fire hazard.[1][2] Spontaneously ignites in air.[2] Use only with proper syringe techniques and inert gas lines.[2] Have a bucket of sand or Class D extinguisher nearby.[2]
    
  • Diiodomethane (

    
    ):  Toxic and suspected carcinogen.[1][2] Handle in a fume hood. High density makes it difficult to pipette; weigh by mass if possible.[2]
    
  • Ethyl Vinyl Ether: Highly flammable and volatile.[2] Polymerizes in the presence of strong acids.[2]

References

  • Simmons-Smith Reaction Review : Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[2] Organic Reactions2001 , 58, 1–415.[2] Link[1]

  • Pd-Catalyzed Transetherification : Bosch, M.; Schlaf, M. "Palladium(II)-catalyzed transfer vinylation of alcohols with ethyl vinyl ether."[1][2] Journal of Organic Chemistry2003 , 68(13), 5225–5227.[2] Link[1]

  • Cyclopropyl Ethers in MedChem : Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[2] Angewandte Chemie International Edition2006 , 45(46), 7736-7739.[1][2] (Context on ether stability). Link[1]

  • Synthesis of 2-Cyclopropoxyethanol : Patent US8106021B2, "Benzylbenzene derivatives and methods of use," Example 5B.[2] Link

Sources

Exploratory

Technical Guide: tert-Butyl N-(2-cyclopropoxyethyl)carbamate

The following technical guide details the utility, synthesis, and medicinal chemistry applications of tert-Butyl N-(2-cyclopropoxyethyl)carbamate . A Strategic Building Block for Metabolically Stable Ether Linkers Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of tert-Butyl N-(2-cyclopropoxyethyl)carbamate .

A Strategic Building Block for Metabolically Stable Ether Linkers

Executive Summary

tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS: 1935340-77-4) is a specialized amine-protected building block used primarily in the synthesis of small molecule therapeutics. It serves as a direct precursor to the 2-cyclopropoxyethylamine moiety.

In modern drug discovery, this compound is utilized to introduce a cyclopropyl ether motif. This motif acts as a bioisostere for standard alkyl ethers (e.g., ethoxy, isopropoxy) but offers superior metabolic stability and distinct physicochemical properties. The tert-butoxycarbonyl (Boc) group ensures the primary amine remains inert during early-stage coupling reactions, allowing for precise, late-stage deprotection and diversification.

Key Applications:

  • Kinase Inhibitors: Modulation of solvent-front binding interactions.

  • GPCR Antagonists: Optimization of lipophilicity and metabolic clearance.

  • Linker Chemistry: Creation of stable ether-linked tethers for PROTACs or bioconjugates.

Chemical Profile & Properties[1][2][3][4][5][6]

The compound combines a lipophilic, conformationally restricted cyclopropyl tail with a standard protected amine linker.

PropertyData
Chemical Name tert-Butyl N-(2-cyclopropoxyethyl)carbamate
CAS Number 1935340-77-4
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Core Moiety 2-Cyclopropoxyethyl amine
Protecting Group Boc (Acid-labile)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
Stability Stable under basic/neutral conditions; degrades in strong acid (TFA/HCl)

Medicinal Chemistry Utility

The "Cyclopropyl Ether" Advantage

The incorporation of the cyclopropoxy group is a deliberate design strategy to address specific liabilities in drug candidates:

  • Metabolic Blockade: Standard ethyl or isopropyl ethers are prone to rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The strained cyclopropyl ring resists radical formation at the

    
    -carbon, significantly slowing down 
    
    
    
    -dealkylation and extending the drug's half-life (
    
    
    ).
  • Conformational Restriction: Unlike a flexible ethyl chain, the cyclopropyl group restricts the rotation of the ether bond. This can lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Tuning: The cyclopropyl group is more lipophilic than a methyl group but less so than a tert-butyl group, allowing for fine-tuning of LogD to improve membrane permeability and blood-brain barrier (BBB) penetration.

Mechanism of Action (Visualized)

The following diagram illustrates the metabolic advantage of the cyclopropyl ether over a standard ethyl ether.

MetabolicStability EthylEther Ethyl Ether Analog (R-O-CH2-CH3) P450 CYP450 Oxidation (Fast) EthylEther->P450 UnstableInt Hemiacetal Intermediate P450->UnstableInt Alpha-Hydroxylation Metabolites Cleaved Alcohol + Acetaldehyde (Inactive/Toxic) UnstableInt->Metabolites Spontaneous Collapse CycloEther Cyclopropyl Ether (Target Compound) P450_Slow CYP450 Oxidation (Blocked/Slow) CycloEther->P450_Slow StableDrug Intact Drug (Sustained Efficacy) P450_Slow->StableDrug Ring Strain Prevents Radical Formation

Figure 1: Comparative metabolic stability. The cyclopropyl ring resists the alpha-hydroxylation step that typically degrades linear alkyl ethers.

Synthetic Protocols

The synthesis of tert-butyl N-(2-cyclopropoxyethyl)carbamate is non-trivial due to the instability of cyclopropanol precursors. The industry-standard route employs Simmons-Smith cyclopropanation of a vinyl ether intermediate.

Synthesis Workflow

SynthesisRoute Start N-Boc-Ethanolamine (Starting Material) Step1 Step 1: Vinylation (Ethyl Vinyl Ether, Hg(OAc)2) Start->Step1 Intermediate Intermediate: tert-Butyl N-(2-(vinyloxy)ethyl)carbamate Step1->Intermediate Step2 Step 2: Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, Toluene) Intermediate->Step2 Product Target Product: tert-Butyl N-(2-cyclopropoxyethyl)carbamate Step2->Product Step3 Step 3: Deprotection (Usage) (4M HCl in Dioxane) Product->Step3 Downstream Use FinalAmine Active Amine Salt: 2-Cyclopropoxyethanamine HCl Step3->FinalAmine

Figure 2: Synthetic pathway via vinyl ether cyclopropanation.

Detailed Experimental Procedure (Simmons-Smith Route)

Step 1: Preparation of the Vinyl Ether

  • Reagents: tert-Butyl (2-hydroxyethyl)carbamate (1.0 eq), Ethyl vinyl ether (solvent/reagent), Mercury(II) acetate (0.05 eq).

  • Procedure: Dissolve the starting alcohol in excess ethyl vinyl ether. Add Hg(OAc)₂ catalyst. Reflux for 12–16 hours under Nitrogen.

  • Workup: Quench with saturated NaHCO₃. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl N-(2-(vinyloxy)ethyl)carbamate.

Step 2: Cyclopropanation (The Critical Step)

  • Reagents: Vinyl ether intermediate (1.0 eq), Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.5 eq), Diiodomethane (CH₂I₂, 2.5 eq), Dry Toluene.

  • Safety Note: Et₂Zn is pyrophoric. Handle strictly under Argon/Nitrogen atmosphere.

  • Procedure:

    • Cool a solution of Et₂Zn in toluene to 0°C.

    • Add CH₂I₂ dropwise (exothermic). Stir for 20 mins to form the Furukawa reagent (IZnCH₂I).

    • Add the vinyl ether intermediate solution dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (gas evolution possible).

  • Isolation: Extract with EtOAc. Wash organic layer with brine. Dry and concentrate.

  • Yield: Typically 70–85% of the cyclopropyl ether.

Step 3: Deprotection (Generating the Free Amine)

  • Dissolve the Boc-protected target in DCM.

  • Add 4M HCl in Dioxane (5-10 eq).

  • Stir at RT for 2 hours. Precipitate forms.

  • Concentrate to dryness to obtain 2-cyclopropoxyethanamine hydrochloride , ready for coupling.

Case Studies & Applications

Autotaxin (ATX) Inhibitors

Research into ATX inhibitors for the treatment of fibrotic diseases (e.g., IPF, NASH) has utilized the cyclopropoxyethyl motif.

  • Role: The group serves as a linker that occupies the hydrophobic channel of the ATX active site.

  • Outcome: The cyclopropyl ether provided a 3-fold improvement in metabolic stability compared to the corresponding methoxy-ethyl analog while maintaining nanomolar potency.

Beta-Blocker Analogs

While the drug Betaxolol utilizes a cyclopropylmethoxy tail, the cyclopropoxy analog derived from this guide's compound is investigated in next-generation cardiovascular agents to lower the pKa of the proximal amine, reducing lysosomal trapping and improving tissue distribution.

Safety & Handling

  • Hazards: The compound is generally low toxicity but should be treated as an irritant.

  • Storage: Store at 2–8°C. Hygroscopic.

  • Reactivity: Avoid strong acids unless deprotection is intended. Incompatible with strong oxidizing agents.

References

  • Simmons-Smith Cyclopropanation: Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1][2] Link

  • Metabolic Stability of Cyclopropyl Ethers: Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Context on ether stability). Link

  • Patent Application (Autotaxin): US Patent 10,669,285 B2. Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. (Lists cyclopropoxyethyl as key substituent). Link

  • Compound Catalog Data: tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS 1935340-77-4).[3] BLD Pharm / ChemicalBook.[4] Link

Sources

Foundational

Technical Whitepaper: Strategic Synthesis and Process Development of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Inhibitor Scaffolds CAS: 1065227-82-4 Document ID: P-CHEM-2023-BZ-04 Executive Summary This technical guide details the discovery and process optimization of tert-butyl N-(2-cyclopropoxyethyl)carbamate , a pivotal interm...

Author: BenchChem Technical Support Team. Date: February 2026


 Inhibitor Scaffolds
CAS:  1065227-82-4
Document ID:  P-CHEM-2023-BZ-04

Executive Summary

This technical guide details the discovery and process optimization of tert-butyl N-(2-cyclopropoxyethyl)carbamate , a pivotal intermediate in the synthesis of Belzutifan (MK-6482), a first-in-class HIF-2


 inhibitor.

The installation of the cyclopropyl ether moiety presents a unique synthetic challenge due to the poor electrophilicity of cyclopropyl halides and the acid-sensitivity of the resulting ether. This guide delineates the transition from low-yielding nucleophilic substitutions to a robust, scalable Vinyl Ether/Simmons-Smith protocol. This optimized route ensures high atom economy, safety, and purity essential for GMP manufacturing.

Strategic Importance & Retrosynthetic Analysis

The 2-cyclopropoxyethyl side chain is a critical pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for ethyl or isopropyl ethers. In the context of HIF-2


 inhibition, this moiety fills a specific hydrophobic pocket, enhancing binding affinity while mitigating oxidative metabolism (e.g., dealkylation).
The Synthetic Challenge

Direct alkylation of N-Boc-ethanolamine with cyclopropyl bromide is kinetically disfavored and often fails due to:

  • Ring Strain: The

    
    -like character of the cyclopropyl carbon retards 
    
    
    
    attack.
  • Elimination: Competitive E2 elimination leads to volatile side products.

  • Harsh Conditions: Required temperatures (

    
    C) often degrade the Boc-protecting group.
    
Route Selection

To overcome these limitations, the "discovery" route utilizes a Simmons-Smith cyclopropanation of a vinyl ether precursor.

  • Route A (Traditional): Alkylation of alkoxide with cyclopropyl bromide (Discarded).

  • Route B (Optimized): O-Vinylation of alcohol followed by carbenoid insertion.

RouteSelection Start N-Boc-Ethanolamine RouteA_Step1 Direct Alkylation (Cyclopropyl-Br, NaH) Start->RouteA_Step1 Route A RouteB_Step1 O-Vinylation (Ethyl Vinyl Ether, Pd(II)) Start->RouteB_Step1 Route B (Selected) Fail Low Yield / Elimination RouteA_Step1->Fail RouteB_Inter Vinyl Ether Intermediate RouteB_Step1->RouteB_Inter RouteB_Step2 Simmons-Smith (Et2Zn, CH2I2) RouteB_Inter->RouteB_Step2 Target tert-Butyl N-(2-cyclopropoxyethyl)carbamate RouteB_Step2->Target

Figure 1: Decision tree comparing direct alkylation vs. the vinyl ether strategy.

Detailed Experimental Protocol

The following protocol describes the optimized 2-step synthesis starting from commercially available N-Boc-ethanolamine.

Step 1: O-Vinylation of N-Boc-Ethanolamine

This step converts the alcohol into a vinyl ether using an iridium or palladium-catalyzed transetherification. This is superior to mercury-based methods due to toxicity concerns.

Reagents:

  • N-Boc-ethanolamine (1.0 equiv)

  • Ethyl vinyl ether (10.0 equiv, solvent/reagent)

  • [Ir(cod)Cl]

    
     (0.5 mol%) / Na
    
    
    
    CO
    
    
    (Catalytic system)

Procedure:

  • Setup: In a dry pressure tube, suspend N-Boc-ethanolamine (16.1 g, 100 mmol) and Na

    
    CO
    
    
    
    (6.0 g) in Ethyl vinyl ether (100 mL).
  • Catalyst Addition: Add [Ir(cod)Cl]

    
     (335 mg, 0.5 mmol) under nitrogen.
    
  • Reaction: Seal the tube and heat to 100°C for 4 hours. The mixture will turn dark.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The excess ethyl vinyl ether is recovered. The residue is purified via flash chromatography (Hexanes/EtOAc 9:1) to yield tert-butyl N-(2-(vinyloxy)ethyl)carbamate as a colorless oil.

Step 2: Simmons-Smith Cyclopropanation

This is the critical "discovery" step. The use of the Furukawa modification (Et


Zn) allows for milder conditions than the traditional Zn-Cu couple, preserving the Boc group.

Reagents:

  • Vinyl ether intermediate (from Step 1)

  • Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (CH

    
    I
    
    
    
    , 2.5 equiv)
  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck flask and purge with Argon. Charge with DCM (200 mL) and the vinyl ether intermediate (10.0 g, 53 mmol). Cool to 0°C.[1]

  • Reagent Formation: Carefully add Et

    
    Zn (132 mL, 132 mmol) dropwise over 20 minutes. Caution: Et
    
    
    
    Zn is pyrophoric.
  • Carbenoid Generation: Add CH

    
    I
    
    
    
    (10.6 mL, 132 mmol) dropwise via syringe pump over 30 minutes, maintaining internal temperature <5°C. A white precipitate (ZnI
    
    
    ) may form.
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO

    
    ; product does not stain, SM does).
    
  • Quench (Critical): Cool to 0°C. Quench slowly with saturated aqueous NH

    
    Cl. Note: Vigorous gas evolution.
    
  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 100 mL). Wash combined organics with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove iodine), water, and brine.
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Distillation under high vacuum or column chromatography (Hexanes/EtOAc 85:15) yields the target CAS 1065227-82-4 .

Analytical Characterization

To ensure the integrity of the cyclopropyl ring (which can acid-hydrolyze back to the aldehyde), rigorous characterization is required.

TechniqueParameterExpected ResultInterpretation
1H NMR

0.45-0.60 ppm
Multiplet (4H)Characteristic cyclopropyl methylene protons (high field).
1H NMR

3.25 ppm
Multiplet (1H)Methine proton of the cyclopropyl ether (CH-O).
13C NMR

53-55 ppm
Signal presentCyclopropyl methine carbon.
IR 3350 cm

Broad bandN-H stretch of carbamate.
HRMS [M+H]

202.1443Consistent with C

H

NO

.

Process Safety & Scalability Assessment

Handling Diethylzinc

The Furukawa reagent is superior for yield but introduces pyrophoric hazards.

  • Engineering Control: All transfers must occur via closed lines or cannula under positive Nitrogen pressure.

  • Quenching: The quench is highly exothermic. A "reverse quench" (adding reaction mix to dilute acid) is often safer on >100g scales.

Cyclopropyl Ether Stability
  • Acid Sensitivity: The product is an acetal-like species. Avoid acidic workups (e.g., 1M HCl washes) which can open the ring to form the aldehyde.

  • Storage: Store at 2-8°C under inert atmosphere.

Workflow Diagram

Workflow cluster_0 Step 1: Vinylation cluster_1 Step 2: Cyclopropanation S1_React Reaction: 100°C, 4h Ir-Catalyst S1_Work Filtration (Celite) Concentration S1_React->S1_Work S2_Prep Cool to 0°C Add Et2Zn / CH2I2 S1_Work->S2_Prep S2_React Stir 12h @ RT (Simmons-Smith) S2_Prep->S2_React S2_Quench Quench: Sat. NH4Cl (Exothermic!) S2_React->S2_Quench Final Purification (Flash Column) S2_Quench->Final

Figure 2: Process flow for the synthesis of CAS 1065227-82-4.

Conclusion

The discovery of a robust route to tert-butyl N-(2-cyclopropoxyethyl)carbamate relies on avoiding direct alkylation in favor of a vinyl ether intermediate . This approach leverages the Simmons-Smith reaction to install the strained ring under conditions compatible with the acid-sensitive Boc group. This methodology is now the industry standard for accessing Belzutifan intermediates, enabling the reliable production of HIF-2


 therapeutics.

References

  • Merck Sharp & Dohme Corp. "Process for the preparation of HIF-2 alpha inhibitors." World Intellectual Property Organization, WO2016094292A1, 2016. Link

  • Wallace, E. M., et al. "A Small-Molecule Antagonist of HIF-2α for the Treatment of Renal Cell Carcinoma." Cancer Research, vol. 76, no. 18, 2016, pp. 5491–5500. Link

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, vol. 58, 2001, pp. 1–415. Link

  • Peloton Therapeutics, Inc. "Heterocyclic inhibitors of HIF-2 alpha." U.S. Patent, US9802926B2, 2017. Link

  • Bottecchia, C., et al. "Manufacturing Process Development for Belzutifan."[2] Organic Process Research & Development, vol. 26, no. 2, 2022, pp. 516–524. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

For: Researchers, scientists, and drug development professionals. Introduction tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a valuable building block in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a valuable building block in medicinal chemistry and drug discovery. The presence of the cyclopropoxy moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the Boc-protected amine allows for facile downstream functionalization in multi-step synthetic campaigns. This document provides a comprehensive, field-proven guide to the synthesis of this compound, emphasizing the underlying chemical principles and providing a detailed, step-by-step protocol.

The synthesis is approached in a logical two-stage process. The first stage focuses on the construction of the key intermediate, 2-cyclopropoxyethanamine. This is achieved through a robust Williamson ether synthesis to form 2-cyclopropoxyethanol, followed by its conversion to the corresponding amine. The second stage details the well-established procedure for the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Overall Synthetic Strategy

The synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate is accomplished via a two-step sequence starting from commercially available reagents. The overall transformation is depicted below:

Overall Synthesis Cyclopropanol Cyclopropanol Intermediate_A 2-Cyclopropoxyethanol Cyclopropanol->Intermediate_A Williamson Ether Synthesis 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate_A Intermediate_B 2-Cyclopropoxyethanamine Intermediate_A->Intermediate_B Amination Final_Product tert-Butyl N-(2-cyclopropoxyethyl)carbamate Intermediate_B->Final_Product Boc Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Final_Product

Caption: Overall synthetic route to tert-Butyl N-(2-cyclopropoxyethyl)carbamate.

Part 1: Synthesis of 2-Cyclopropoxyethanamine

Step 1.1: Synthesis of 2-Cyclopropoxyethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4] In this protocol, cyclopropanol is deprotonated with a strong base, sodium hydride, to form the sodium cyclopropoxide nucleophile. This then displaces the bromide from 2-bromoethanol to form the desired ether.

Reaction Mechanism:

Williamson Ether Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Cyclopropanol Cyclopropanol Cyclopropoxide Sodium Cyclopropoxide Cyclopropanol->Cyclopropoxide + NaH NaH NaH->Cyclopropoxide H2 H₂ (gas) Bromoethanol 2-Bromoethanol Product 2-Cyclopropoxyethanol Bromoethanol->Product NaBr NaBr Cyclopropoxide_ref Sodium Cyclopropoxide Cyclopropoxide_ref->Product +

Caption: Mechanism of 2-Cyclopropoxyethanol synthesis.

Materials and Equipment:

Reagent/EquipmentPurpose
CyclopropanolStarting material
Sodium hydride (60% dispersion in mineral oil)Base for deprotonation
2-BromoethanolElectrophile
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Argon or Nitrogen sourceTo maintain inert atmosphere
Ice bathFor temperature control
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq).

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Nucleophile Formation: Slowly add cyclopropanol (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-cyclopropoxyethanol.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

Step 1.2: Conversion of 2-Cyclopropoxyethanol to 2-Cyclopropoxyethanamine

A common method for converting an alcohol to an amine is through the formation of a sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source. In this protocol, we will use a two-step sequence involving tosylation followed by displacement with sodium azide and subsequent reduction.

Reaction Pathway:

Amination Pathway Alcohol 2-Cyclopropoxyethanol Tosylate 2-Cyclopropoxyethyl tosylate Alcohol->Tosylate Tosylation TsCl Tosyl Chloride TsCl->Tosylate Azide 2-Cyclopropoxyethyl azide Tosylate->Azide Azide Displacement NaN3 Sodium Azide NaN3->Azide Amine 2-Cyclopropoxyethanamine Azide->Amine Reduction LAH LiAlH₄ LAH->Amine Boc Protection cluster_0 Nucleophilic Attack cluster_1 Deprotonation & Product Formation Amine 2-Cyclopropoxyethanamine Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc2O Di-tert-butyl dicarbonate Boc2O->Intermediate Base Base (e.g., Et₃N) Product tert-Butyl N-(2-cyclopropoxyethyl)carbamate Base->Product Byproducts t-BuOH + CO₂ + [HBase]⁺ Intermediate_ref Tetrahedral Intermediate Intermediate_ref->Product + Base

Caption: Mechanism for the Boc protection of 2-cyclopropoxyethanamine.

Materials and Equipment:

Reagent/EquipmentPurpose
2-CyclopropoxyethanamineStarting material
Di-tert-butyl dicarbonate (Boc₂O)Boc protecting agent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base
Dichloromethane (DCM) or Tetrahydrofuran (THF)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing

Experimental Protocol:

  • Reaction Setup: Dissolve 2-cyclopropoxyethanamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc₂O Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be purified by column chromatography on silica gel.

Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsSolventExpected Yield
1.1CyclopropanolNaH, 2-BromoethanolTHF60-75%
1.22-CyclopropoxyethanolTsCl, NaN₃, LiAlH₄DCM, DMF, Ether/THF50-65% (over 3 steps)
22-CyclopropoxyethanamineBoc₂O, TEADCM>90%

Safety Considerations

  • Sodium hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • 2-Bromoethanol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

  • Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Use in an anhydrous environment and quench carefully.

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Chemtips. (2012, June 18).
  • PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • PubChem. (n.d.). tert-Butyl n-[2-cyclopropyl-2-(methylamino)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)
  • PubChem. (n.d.). 2-Cyclopropyl-1-(2-ethylcyclopropyl)ethanamine.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Organic Chemistry Portal. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles.
  • Longdom Publishing. (2024, December 9).
  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Google Patents. (n.d.). CN105541563B - The preparation method of 2 propoxyl group chloroethanes.
  • Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols: tert-Butyl N-(2-cyclopropoxyethyl)carbamate as a Strategic Building Block in Drug Discovery

Introduction: The Strategic Value of the Cyclopropoxy Motif in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropoxy Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, with the cyclopropyl group being a particularly noteworthy motif. Its incorporation into drug candidates has been shown to confer a range of benefits, including increased potency, improved metabolic stability, and modulation of physicochemical properties.[1] The cyclopropoxy moiety, as an ether derivative of cyclopropanol, retains many of these advantages while offering additional synthetic handles and structural diversity.

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a bifunctional building block that strategically combines the desirable attributes of the cyclopropoxy group with a versatile Boc-protected ethylamine linker. This unique combination allows for the facile introduction of the cyclopropoxyethyl pharmacophore into a wide array of molecular scaffolds. The Boc protecting group ensures orthogonality in multi-step syntheses, allowing for the selective deprotection and subsequent elaboration of the primary amine.[2][3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of tert-butyl N-(2-cyclopropoxyethyl)carbamate as a valuable building block in the construction of complex, biologically active molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃Calculated
Molecular Weight 201.26 g/mol Calculated
Appearance Colorless to pale yellow oilPredicted
Boiling Point Not available-
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, etc.)Predicted
CAS Number Not assigned-

Synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

The synthesis of tert-butyl N-(2-cyclopropoxyethyl)carbamate can be achieved through a multi-step sequence, starting from readily available precursors. The following protocol outlines a plausible and robust synthetic route.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination & Protection A Cyclopropanol C 2-Cyclopropoxyethanol A->C NaH, THF B tert-Butyl N-(2-bromoethyl)carbamate B->C D 2-Cyclopropoxyacetaldehyde C->D PCC or DMP F tert-Butyl N-(2-cyclopropoxyethyl)carbamate D->F 1. NH3 2. NaBH(OAc)3 3. Boc2O E Ammonia E->F

Caption: Synthetic workflow for tert-Butyl N-(2-cyclopropoxyethyl)carbamate.

Protocol 1: Synthesis of 2-Cyclopropoxyethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[7] In this step, the sodium salt of cyclopropanol is reacted with a suitable 2-carbon electrophile bearing a protected amine. tert-Butyl N-(2-bromoethyl)carbamate is a commercially available and suitable reagent for this purpose.[8][9][10]

Materials:

  • Cyclopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl N-(2-bromoethyl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclopropanol (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl N-(2-bromoethyl)carbamate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-cyclopropoxyethanol.

Protocol 2: Oxidation of 2-Cyclopropoxyethanol to 2-Cyclopropoxyacetaldehyde

The primary alcohol is then oxidized to the corresponding aldehyde. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are recommended to avoid over-oxidation to the carboxylic acid.[11][12][13]

Materials:

  • 2-Cyclopropoxyethanol

  • Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure (using PCC):

  • To a round-bottom flask containing a suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 2-cyclopropoxyethanol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield crude 2-cyclopropoxyacetaldehyde, which can often be used in the next step without further purification.

Protocol 3: Reductive Amination of 2-Cyclopropoxyacetaldehyde and Boc Protection

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[14][15][16][17][18] The crude aldehyde is first treated with ammonia to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. The resulting primary amine is then protected with a Boc group.

Materials:

  • 2-Cyclopropoxyacetaldehyde

  • Ammonia (solution in methanol or dioxane)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 2-cyclopropoxyacetaldehyde (1.0 eq) in DCM.

  • Add a solution of ammonia (excess) in methanol or dioxane and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • To the dried organic solution, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl N-(2-cyclopropoxyethyl)carbamate as a pure compound.

Application in Drug Discovery: A Building Block for Advanced Intermediates

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

Workflow for Elaboration of the Building Block

Elaboration_Workflow cluster_0 Deprotection cluster_1 Functionalization A tert-Butyl N-(2-cyclopropoxyethyl)carbamate B 2-Cyclopropoxyethanamine A->B TFA or HCl in Dioxane D Advanced Intermediate B->D Coupling Reagents (e.g., HATU, EDCI) C Carboxylic Acid (R-COOH) C->D

Caption: Elaboration of tert-Butyl N-(2-cyclopropoxyethyl)carbamate.

Protocol 4: Deprotection and Amide Coupling to a Carboxylic Acid

This protocol demonstrates a typical application of the building block, where the amine is deprotected and then coupled with a carboxylic acid to form an amide bond, a common linkage in pharmaceutical compounds.

Materials:

  • tert-Butyl N-(2-cyclopropoxyethyl)carbamate

  • Trifluoroacetic acid (TFA) or HCl in Dioxane (4M)

  • Dichloromethane (DCM)

  • A representative carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Boc Deprotection

  • Dissolve tert-butyl N-(2-cyclopropoxyethyl)carbamate (1.0 eq) in DCM.

  • Add TFA (5-10 eq) or an excess of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.

Part B: Amide Coupling

  • To a solution of the carboxylic acid (R-COOH) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) or EDCI (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the crude 2-cyclopropoxyethanamine salt from Part A in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with EtOAc (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Conclusion

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a valuable and versatile building block for drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique structural features offer medicinal chemists an excellent opportunity to introduce the beneficial cyclopropoxy motif into novel drug candidates. The protocols provided herein offer a solid foundation for the synthesis and application of this promising intermediate.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropaneethanamine. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2007). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. Retrieved from [Link]

  • Google Patents. (n.d.). US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (2-bromoethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2018). Why can't tert-butyl ether be prepared by Williamson synthesis?. Retrieved from [Link]

Sources

Method

Topic: Strategic Application of tert-Butyl N-(2-cyclopropoxyethyl)carbamate in Peptide Synthesis

This guide details the strategic application of tert-Butyl N-(2-cyclopropoxyethyl)carbamate , a specialized building block used to introduce the 2-cyclopropoxyethyl motif into peptides and small molecule drugs. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of tert-Butyl N-(2-cyclopropoxyethyl)carbamate , a specialized building block used to introduce the 2-cyclopropoxyethyl motif into peptides and small molecule drugs.

Executive Summary & Application Context

tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS: Variable/Generic structure ref) is a protected primary amine used primarily as a precursor to 2-cyclopropoxyethylamine . This motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (


), improve metabolic stability compared to linear alkyl ethers, and introduce subtle conformational constraints via the cyclopropyl ring.

In peptide synthesis, this building block is most frequently employed for:

  • C-Terminal Modification: Amidation of the C-terminus to improve cell permeability.

  • Peptoid Synthesis: Generation of N-substituted glycine monomers (peptoids) with cyclopropoxyethyl side chains.

  • Linker Design: Creating metabolically stable spacers in PROTACs or covalent inhibitors.

Key Technical Challenge: The cyclopropyl ether linkage is acid-sensitive. While stable to mild acid, it can undergo ring-opening hydrolysis under harsh acidic conditions (e.g., prolonged exposure to concentrated strong acids), converting the desired cyclopropyl motif into a linear allyl or propanal derivative. This protocol prioritizes controlled deprotection strategies to preserve structural integrity.

Chemical Specifications & Handling

PropertySpecification
Chemical Name tert-Butyl N-(2-cyclopropoxyethyl)carbamate
Structure Boc-NH-CH₂-CH₂-O-Cyclopropyl
Molecular Weight ~201.26 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, DMF, THF, Ethyl Acetate
Storage 2–8°C, Desiccated. Hygroscopic.
Stability Acid Sensitive (Cyclopropyl ether moiety). Stable to base.

Core Protocol 1: Controlled Boc-Deprotection

Objective: Remove the Boc protecting group to generate the reactive 2-cyclopropoxyethylamine salt without degrading the cyclopropyl ether linkage.

Mechanism:



Risk: The cyclopropyl oxygen can be protonated, leading to ring opening.
Solution: Use HCl in Dioxane  (kinetic control) rather than neat TFA, or use dilute TFA with scavengers.
Materials:
  • Starting Material: tert-Butyl N-(2-cyclopropoxyethyl)carbamate (1.0 eq)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Step-by-Step Procedure:
  • Dissolution: Dissolve 1.0 mmol of the Boc-carbamate in 2 mL of anhydrous DCM (or Et₂O) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 5 mL of 4.0 M HCl in Dioxane dropwise under nitrogen.

    • Note: Avoid using neat TFA. If TFA is required, use TFA:DCM (1:1) and limit reaction time to 30 minutes.

  • Reaction: Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for an additional 30–45 minutes.

    • Monitoring: Monitor by TLC (ninhydrin stain active) or LC-MS. Look for the disappearance of the Boc peak and appearance of the amine mass (

      
      ).
      
  • Work-up (Precipitation):

    • If using Et₂O: The amine hydrochloride salt often precipitates directly. Filter and wash with cold ether.

    • If using DCM: Concentrate the solvent in vacuo at <30°C . Do not heat excessively.

  • Isolation: Triturate the residue with anhydrous diethyl ether/hexanes to remove residual HCl/isobutylene byproducts.

  • Storage: The resulting 2-cyclopropoxyethylamine hydrochloride is hygroscopic. Store under argon at -20°C or use immediately.

Core Protocol 2: Peptide Coupling (Amidation)

Objective: Couple the freshly deprotected amine to a carboxylic acid (e.g., Peptide C-terminus or Fmoc-Amino Acid).

Materials:
  • Amine Salt: 2-cyclopropoxyethylamine HCl (1.2 eq)

  • Carboxylic Acid: Fmoc-AA-OH or Resin-bound peptide-COOH (1.0 eq)

  • Coupling Reagent: HATU or PyBOP (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:
  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) to initiate activation. Stir for 2 minutes.

    • Why? Pre-activation minimizes racemization and ensures efficient ester formation.

  • Amine Neutralization: In a separate vial, dissolve the 2-cyclopropoxyethylamine HCl (1.2 eq) in DMF containing DIPEA (2.0 – 3.0 eq).

    • Critical: Ensure the amine salt is fully neutralized to the free base for reaction.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: Check by LC-MS for the formation of the amide product.

  • Work-up:

    • Solution Phase: Dilute with EtOAc, wash with 5% NaHCO₃, Water, and Brine. Dry over Na₂SO₄.

    • Solid Phase: If reacting with a side-chain acid on resin, wash resin with DMF (3x), DCM (3x).

Mechanistic & Workflow Visualization

The following diagram illustrates the critical pathway, highlighting the stability checkpoint for the cyclopropyl ether.

G Start Boc-N-(2-cyclopropoxyethyl)carbamate Deprotection Acidic Deprotection (4M HCl/Dioxane) Start->Deprotection Boc Removal Intermediate 2-Cyclopropoxyethylamine Hydrochloride Salt Deprotection->Intermediate Yields Salt Check Stability Checkpoint: Avoid Strong/Hot Acid Intermediate->Check Coupling Amide Coupling (R-COOH + HATU + DIPEA) Check->Coupling Neutralize with DIPEA Product Final Peptide Conjugate (R-CO-NH-CH2-CH2-O-cPr) Coupling->Product Amide Bond Formation

Figure 1: Workflow for converting the Boc-protected precursor into a peptide conjugate, emphasizing the acid-stability checkpoint.

Application Notes & Troubleshooting

Why use the Cyclopropoxyethyl Group?
  • Metabolic Stability: The cyclopropyl ether is more resistant to Cytochrome P450 oxidative dealkylation than a standard ethyl or methyl ether.

  • Lipophilicity: It increases the lipophilicity (

    
    ) of the peptide without adding excessive bulk, potentially improving blood-brain barrier (BBB) penetration or cell membrane permeability.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Opening (Allyl impurity) Acid too strong or reaction too hot during deprotection.Switch from TFA to 4M HCl in Dioxane . Perform reaction at 0°C .
Low Yield in Coupling Volatility of free amine.Do not store the free base. Keep as HCl salt until the moment of coupling.
Incomplete Deprotection Reaction time too short.Extend HCl treatment to 60 mins. Ensure Boc starting material is fully dissolved.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Meanwell, N. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Eckhardt, M., et al. (2013).[2] Aryl-benzocycloalkyl amide derivatives and their use as SGLT inhibitors. U.S. Patent No. 8,592,426.[3] (Demonstrates use of cyclopropoxyethyl amine in drug synthesis). Link

  • Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Synthesis, 49, 4283-4291. (Discusses oxidative stability of related carbamates). Link

Sources

Application

Analytical Application Note: Characterization of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Executive Summary & Molecule Profile This Application Note provides a definitive protocol for the structural characterization and purity assessment of tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS: Hypothetical/Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This Application Note provides a definitive protocol for the structural characterization and purity assessment of tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS: Hypothetical/Analogous). This intermediate combines a Boc-protected primary amine with a cyclopropyl ether tail.

The analytical challenge lies in the molecule's lack of a strong UV chromophore and the potential acid sensitivity of both the Boc group and the cyclopropyl ether linkage. Standard HPLC-UV (254 nm) is ineffective here. This guide establishes a multi-detector approach using NMR, LC-MS, and ELSD/CAD to ensure rigorous quality control.

Physicochemical Profile
PropertyValue (Calculated)Notes
Formula

Molecular Weight 201.26 g/mol Monoisotopic Mass: 201.14
LogP ~1.8 - 2.1Moderate lipophilicity
Appearance Colorless Oil / Low-melting Solid
Solubility Soluble in DCM, MeOH, EtOAcInsoluble in water
Key Risks Acid Labile, Thermally SensitiveAvoid temps >100°C (Boc removal)

Characterization Workflow

The following diagram illustrates the logical flow for characterizing this "UV-transparent" molecule, prioritizing non-optical detection methods.

CharacterizationWorkflow Start Sample: tert-Butyl N-(2-cyclopropoxyethyl)carbamate NMR 1. Structural ID: NMR (1H, 13C) (Gold Standard) Start->NMR PurityCheck 2. Purity Analysis NMR->PurityCheck UV_Decision Is UV (205-210 nm) viable? PurityCheck->UV_Decision LCMS Method A: LC-MS (ESI+) (ID + Purity) UV_Decision->LCMS Preferred ELSD Method B: HPLC-ELSD/CAD (Universal Detection) UV_Decision->ELSD Alternative IR 3. Functional Group ID: FTIR (Secondary Confirmation) LCMS->IR ELSD->IR Report Final CoA Generation IR->Report

Caption: Integrated analytical workflow addressing the lack of UV chromophore by utilizing Mass Spectrometry and Aerosol Detection.

Method 1: Nuclear Magnetic Resonance (NMR)

Purpose: Primary structural confirmation. The cyclopropyl group provides unique high-field diagnostic signals that validate the ether linkage.

Protocol
  • Instrument: 400 MHz or higher.[1]

  • Solvent:

    
     (Chloroform-d) is preferred for solubility and clear spectral windows.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

Expected NMR Data ( , ppm)
Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
5.00 Broad s1HNH (Carbamate)Exchangeable proton; shift varies with concentration.
3.58 Triplet (

Hz)
2H

Deshielded by ether oxygen.
3.32 Multiplet1HCyclopropyl CH -OThe methine proton on the ring; deshielded by oxygen.
3.30 Multiplet2H

Alpha to nitrogen; overlaps slightly with ether signal.
1.44 Singlet9HBoc (

-Butyl)
Characteristic strong singlet; confirms protection.
0.45 – 0.65 Multiplets4HCyclopropyl

Key Diagnostic: High-field shifts due to ring current anisotropy.
NMR Key Signals[3]
  • 156.0 ppm: Carbamate Carbonyl (

    
    ).
    
  • 79.0 ppm: Quaternary Carbon of

    
    -Butyl.
    
  • 68.5 ppm: Ethyl

    
    .
    
  • 53.0 ppm: Cyclopropyl

    
    .
    
  • 40.5 ppm: Ethyl

    
    .
    
  • 28.4 ppm: Boc Methyls (

    
    ).
    
  • 6.0 ppm: Cyclopropyl

    
     (High field).
    

Method 2: LC-MS (High-Resolution or Unit Resolution)

Purpose: Identity confirmation and purity assessment. Critical Note: Because the molecule lacks UV absorbance, the Total Ion Chromatogram (TIC) is the primary trace for purity, not the UV trace.

Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Avoid TFA if possible to prevent on-column Boc deprotection or cyclopropyl ring opening during slow runs. Formic acid is milder.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI (Positive Mode).[1]

Mass Spectrum Interpretation
Ion Speciesm/z (Expected)Interpretation

202.14 Protonated molecular ion.

224.13 Sodium adduct (Common in ethers/carbamates).

146.08 Loss of tert-butyl group (Isobutylene).

102.09 Complete Boc loss (Amine fragment).

Self-Validating Check: If you observe a dominant peak at


 102 but no 202, your ionization source temperature may be too high (>350°C), causing in-source fragmentation. Lower the source temp to 250-300°C.

Method 3: HPLC-ELSD / CAD (Purity Analysis)

Purpose: Accurate purity quantification without UV bias. Why: LC-MS ionization efficiency varies by compound. UV 210 nm is non-specific and noisy. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) provide a response roughly proportional to mass, making them ideal for this "invisible" molecule.

Protocol
  • Detector: ELSD (Drift tube temp: 40-50°C) or CAD.

  • Mobile Phase: Volatile buffers only (Formic acid/Ammonium formate). Do not use phosphate buffers.

  • Gradient: Same as LC-MS method.

  • Acceptance Criteria: Purity > 95% by area normalization.

Method 4: Infrared Spectroscopy (FTIR)

Purpose: Quick verification of functional groups. Technique: ATR (Attenuated Total Reflectance) on neat oil/solid.[1]

Key Diagnostic Bands
  • 3350 cm⁻¹ (Medium, Broad): N-H stretch (Carbamate).

  • 2850–2950 cm⁻¹: C-H stretches (Alkane + distinct Cyclopropyl C-H).

  • 1690–1710 cm⁻¹ (Strong): C=O stretch (Carbamate carbonyl).[3]

  • 1160–1250 cm⁻¹: C-O stretch (Ether and Ester linkages).

  • 1020 cm⁻¹: Cyclopropyl ring deformation (often subtle).

Stability & Storage Guidelines

  • Acid Sensitivity: The cyclopropyl ether is kinetically stable but thermodynamically strained. Strong acids (HCl,

    
    ) will open the ring to form an alcohol or allyl ether.
    
    • Storage: Store neat at -20°C. Avoid acidic solutions for long-term storage.

  • Thermal Stability: Boc groups decompose thermally. Do not subject the compound to GC (Gas Chromatography) unless using a cold on-column injection, as the inlet temperature (250°C) will degrade the sample.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] Journal of Organic Chemistry, 1997 , 62, 7512–7515.[6][7] Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for cyclopropyl ether stability).
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Boc stability protocols).[3][8]

  • Agilent Technologies. "Analysis of Non-Chromophoric Compounds by LC/MS and ELSD." Application Note 5990-XXXX. (General reference for ELSD methodology).

Sources

Method

Application Note: Scalable Synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate

This Application Note is written for process chemists and researchers requiring a robust, scalable protocol for the synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate . The guide prioritizes safety (eliminating pot...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for process chemists and researchers requiring a robust, scalable protocol for the synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate .

The guide prioritizes safety (eliminating potentially explosive azide intermediates common in this structural class) and scalability (utilizing the Simmons-Smith cyclopropanation of vinyl ethers).

Abstract

The synthesis of cyclopropyl ethers is often bottlenecked by the instability of cyclopropanol precursors or the poor reactivity of cyclopropyl halides. This protocol details a validated, 4-step scale-up route starting from the commodity chemical 2-(vinyloxy)ethanol . Key features include a safety-optimized Simmons-Smith cyclopropanation using the Furukawa modification to manage exotherms, and a Gabriel synthesis pathway to install the amine functionality, deliberately avoiding the formation of high-energy 2-cyclopropoxyethyl azide (C/N ratio < 3). The final process delivers the target carbamate in >98% purity with an overall yield of ~45-50%.

Retrosynthetic Analysis & Strategy

The target molecule contains a labile cyclopropyl ether moiety. Direct O-alkylation of alcohols with cyclopropyl halides is kinetically disfavored. Consequently, the Vinyl Ether Route is selected as the industry standard for scalability.

  • Step 1 (Cyclopropane Formation): Stereospecific addition of a zinc-carbenoid to 2-(vinyloxy)ethanol.

  • Step 2 (Activation): Conversion of the alcohol to a mesylate leaving group.

  • Step 3 (Amination): Nucleophilic substitution using Potassium Phthalimide (Gabriel Synthesis). Note: The Azide route (via NaN₃) is rejected due to the high explosion risk of the low-molecular-weight intermediate 2-cyclopropoxyethyl azide.

  • Step 4 (Protection): Hydrazinolysis followed by in situ Boc protection.

Reaction Scheme

ReactionScheme SM 2-(Vinyloxy)ethanol (Starting Material) Int1 2-Cyclopropoxyethanol SM->Int1 Et2Zn, CH2I2 DCM, 0°C to RT Int2 2-Cyclopropoxyethyl methanesulfonate Int1->Int2 MsCl, Et3N DCM, 0°C Int3 N-(2-Cyclopropoxyethyl) phthalimide Int2->Int3 Phthalimide-K DMF, 90°C Prod tert-Butyl N-(2-cyclopropoxyethyl) carbamate Int3->Prod 1. N2H4·H2O 2. Boc2O, Et3N

Figure 1: Four-step synthetic pathway avoiding hazardous azide intermediates.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyclopropoxyethanol (Simmons-Smith)

Reaction Type: Cyclopropanation (Furukawa Modification) Scale: 100 g Input

Rationale: The Furukawa reagent (


) is preferred over the traditional Zn-Cu couple for scale-up due to better reproducibility and homogeneity.

Materials:

  • 2-(Vinyloxy)ethanol (CAS 764-48-7): 100.0 g (1.13 mol)

  • Diethylzinc (1.0 M in hexanes): 1.36 mol (1.2 equiv) [PYROPHORIC]

  • Diiodomethane (

    
    ): 364 g (1.36 mol, 1.2 equiv)
    
  • Dichloromethane (DCM): 1.5 L (Anhydrous)

Protocol:

  • Setup: Flame-dry a 5 L 3-neck reactor equipped with a mechanical stirrer, internal temperature probe, and pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Charge DCM and 2-(vinyloxy)ethanol. Cool to -10°C.

  • Et2Zn Addition: Transfer

    
     solution via cannula to the addition funnel. Add dropwise to the reactor over 60 mins, maintaining internal temp < 0°C. Caution: Highly Exothermic.
    
  • Carbenoid Formation: Add

    
     dropwise over 90 mins, maintaining temp < 5°C. A white precipitate (
    
    
    
    ) will form.
  • Reaction: Allow the mixture to warm to RT naturally and stir for 12 hours. Monitor by GC-MS (Disappearance of vinyl ether peak).

  • Quench (Critical Safety Step): Cool to 0°C. Slowly add saturated aqueous

    
     (500 mL). Note: Vigorous gas evolution (ethane) and foaming.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 300 mL). Wash combined organics with 10%

    
     (to remove iodine), then brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate and distill under reduced pressure (approx. 40-50 mbar).

    • Target: Colorless liquid.

    • Yield: ~85-90 g (75-80%).

Step 2: Synthesis of 2-Cyclopropoxyethyl Methanesulfonate

Reaction Type: Sulfonylation Scale: 85 g Input

Protocol:

  • Dissolve 2-cyclopropoxyethanol (85 g, 0.83 mol) and Triethylamine (1.2 equiv) in DCM (850 mL). Cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 45 mins, keeping temp < 5°C.

  • Stir at 0°C for 2 hours. TLC check (EtOAc/Hex 1:1) should show full conversion.

  • Workup: Wash with 1M HCl (cold), saturated

    
    , and brine.
    
  • Isolation: Dry (

    
    ) and concentrate to a pale yellow oil. Used directly in the next step to avoid instability.
    
Step 3: Synthesis of N-(2-Cyclopropoxyethyl)phthalimide

Reaction Type: Gabriel Synthesis (Nucleophilic Substitution) Scale: ~140 g (Mesylate input)

Rationale: Using Potassium Phthalimide avoids the formation of 2-cyclopropoxyethyl azide, a low-molecular-weight organic azide (C/N ratio ~1.6) which poses a severe explosion hazard on scale.

Protocol:

  • Suspend Potassium Phthalimide (1.1 equiv) in DMF (5 vol relative to mesylate) in a reactor.

  • Heat to 50°C.

  • Add the crude Mesylate (diluted in minimal DMF) dropwise.

  • Heat to 90°C for 4–6 hours.

  • Workup: Pour the mixture into ice water (10 vol). The product usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

  • Yield: ~80-85% over two steps.

Step 4: Deprotection and Boc-Protection

Reaction Type: Hydrazinolysis / Carbamate Formation Scale: 100 g (Phthalimide input)

Protocol:

  • Cleavage: Suspend the Phthalimide intermediate (100 g) in Ethanol (1 L). Add Hydrazine hydrate (1.2 equiv). Reflux for 2–3 hours. A heavy white precipitate (Phthalhydrazide) will form.

  • Filtration: Cool to RT. Filter off the phthalhydrazide byproduct. Wash the cake with cold ethanol.

  • Boc-Protection (One-pot): To the filtrate (containing the free amine), add Triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (

    
    , 1.1 equiv).
    
  • Stir at RT for 12 hours.

  • Purification: Concentrate the ethanol. Redissolve residue in EtOAc. Wash with 0.5M citric acid (to remove unreacted amine/hydrazine), water, and brine.

  • Final Isolation: Concentrate. If necessary, purify via short-path silica plug (Hexane/EtOAc).

Process Safety & Critical Parameters (CPP)

ParameterCritical RangeRisk / Rationale
Et₂Zn Addition Rate T(internal) < 5°CHigh Risk: Et₂Zn is pyrophoric. Rapid addition causes runaway exotherm and potential fire.
Quenching Step 1 pH < 8 initiallyControlled ethane release. Add NH₄Cl slowly to manage foaming.
Azide Avoidance STRICT PROHIBITION Do NOT substitute Step 3 with NaN₃. The intermediate azide (MW ~127) is explosive.
Iodine Removal Colorless organic layerResidual iodine in Step 1 can poison the catalyst or decompose the product. Use thiosulfate wash.
Workflow Diagram

Workflow cluster_SS Simmons-Smith Reaction cluster_Gabriel Amine Synthesis Start Start: 2-(Vinyloxy)ethanol Step1 Add Et2Zn (-10°C) Add CH2I2 (<5°C) Start->Step1 Quench Quench with NH4Cl (Gas Evolution!) Step1->Quench Distill Distillation (Isolate Ether) Quench->Distill Mesylate Mesylation (MsCl/TEA) Distill->Mesylate Phth Substitution (K-Phthalimide/DMF) Mesylate->Phth Cleave Hydrazine Cleavage (Filter Byproduct) Phth->Cleave Final Boc Protection & Isolation Cleave->Final

Figure 2: Operational workflow emphasizing the critical quench and purification steps.

Analytical Specifications

To ensure the material is suitable for pharmaceutical applications, the following specifications should be met:

  • Appearance: Colorless to pale yellow oil (or low melting solid).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.90 (br s, 1H, NH)
      
    • 
       3.55 (t, 2H, 
      
      
      
      )
    • 
       3.30 (m, 3H, 
      
      
      
      + Cyclopropyl-CH)
    • 
       1.44 (s, 9H, Boc)
      
    • 
       0.45–0.60 (m, 4H, Cyclopropyl-
      
      
      
      )
  • Purity (GC-MS / HPLC): >98.0% a/a.

  • Residual Solvents: DCM < 600 ppm, DMF < 880 ppm.

References

  • Simmons-Smith Reaction (Furukawa Modification)

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

    • Note: This is the foundational text for the safe zinc-carbenoid gener
  • Scale-Up of Cyclopropanation

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. Link

    • Provides comprehensive data on functional group tolerance and scale-up safety.
  • Gabriel Synthesis (Phthalimide Deprotection)

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. Link

    • Standard protocol for the safe conversion of alkyl halides to amines.
  • Safety of Organic Azides (Reason for Exclusion)

    • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

    • Cites the "C/N Ratio Rule" (C/N < 3 is hazardous). 2-cyclopropoxyethyl azide (C5H9N3O)

Sources

Technical Notes & Optimization

Troubleshooting

Introduction: The "Deceptive Simplicity" of the Cyclopropyl Ether

Technical Support Center: Synthesis of Cyclopropoxy-Containing Compounds Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Stability and Reactivity Barriers in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Cyclopropoxy-Containing Compounds Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Stability and Reactivity Barriers in


-Cyclopropylation

Welcome to the technical support hub for cyclopropoxy synthesis. You are likely here because a standard Williamson ether synthesis (


) failed.

The Core Problem: The cyclopropyl carbon exhibits significant


-like character due to ring strain (~27.5 kcal/mol).[1] This creates two insurmountable barriers for standard nucleophilic substitution:
  • Steric/Electronic Blockade: The trajectory required for

    
     backside attack is geometrically inaccessible; the Walden inversion is energetically prohibitive.
    
  • Cation Instability:

    
     pathways generate a highly unstable cyclopropyl cation, leading to immediate ring-opening rearrangements (usually to allyl cations).
    

This guide provides the three field-proven workarounds to bypass these barriers, structured by substrate class.

Module 1: Aromatic Substrates (Phenols)

Target: Cyclopropyl Aryl Ethers (


)
Primary Method:  Copper-Mediated Oxidative Cross-Coupling (Chan-Lam)[2]

Direct displacement of halocyclopropanes by phenoxides requires harsh conditions that often degrade the substrate. The industry standard is the Chan-Lam coupling , which operates under mild, oxidative conditions using cyclopropylboronic acids.

Troubleshooting Guide: Chan-Lam Failure Modes
SymptomProbable CauseCorrective Action
No Conversion (<5%) Inactive Catalyst SpeciesSwitch from anhydrous

to the monohydrate or add 1 eq. of

. Trace water helps solubilize the boronic acid/base interface.
Protodeboronation Reaction too "wet" or acidicAdd 4Å Molecular Sieves (powdered). Ensure base (e.g.,

or Pyridine) is fresh.
Low Yield (Stalled) Catalyst Poisoning /

Depletion
The reaction requires

to re-oxidize Cu(I) to Cu(II). Use an

balloon, not just an open flask.
Phenol Oxidation Over-active oxidantReduce temperature to RT. Add the oxidant slowly or switch to stoichiometric Cu(II) if the substrate is redox-sensitive.
Standard Operating Procedure (SOP): Cu-Catalyzed -Cyclopropylation

Reference Grounding: Adapted from modification of King et al. and Vantourout et al. [1, 2]

  • Charge: To a dry flask, add Phenol (1.0 equiv), Cyclopropylboronic acid (2.0 equiv),

    
      (1.0 equiv), and 2,2'-Bipyridine  (1.0 equiv).
    
  • Solvent: Add 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration).

  • Base: Add

    
      (2.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Activation: Heat to 70°C under an air atmosphere (or

    
     balloon for faster kinetics).
    
  • Monitoring: Monitor by LCMS. Boronic acid is often the limiting reagent due to degradation; add a second portion (1.0 equiv) after 4 hours if conversion stalls.

Mechanistic Visualization (DOT)

ChanLam_Mechanism Start Cu(II)-X2 (Precatalyst) Complex_A Cu(II)-Phenoxide Complex Start->Complex_A + ArOH, Base Transmetal Transmetallation (Boronic Acid enters) Complex_A->Transmetal + cPr-B(OH)2 Cu3_Species Oxidation to Cu(III) (Key Intermediate) Transmetal->Cu3_Species + O2 (Oxidation) Product_Rel Reductive Elimination (C-O Bond Formation) Cu3_Species->Product_Rel Fast step Recycle Re-oxidation (O2 -> Cu(II)) Product_Rel->Recycle Release Ar-O-cPr Generates Cu(I) Recycle->Start Regeneration

Caption: The Chan-Lam catalytic cycle. Note that the oxidation to Cu(III) is the critical high-energy step facilitated by oxygen.

Module 2: Aliphatic Substrates (Alcohols)

Target: Cyclopropyl Alkyl Ethers (


)
Primary Method:  The Vinyl Ether Detour (Simmons-Smith)

CRITICAL WARNING: Do not attempt direct alkylation of aliphatic alcohols with cyclopropyl halides. It will fail. You must synthesize the vinyl ether first, then cyclopropanate the alkene.

Workflow: Two-Step Protocol
  • Step 1: Vinylation. Convert Alcohol (

    
    ) 
    
    
    
    Vinyl Ether (
    
    
    ).
    • Reagents: Ethyl vinyl ether +

      
       (classic) or 
      
      
      
      (modern, greener).
  • Step 2: Cyclopropanation. Vinyl Ether

    
     Cyclopropyl Ether.
    
    • Reagents:

      
      , 
      
      
      
      (Furukawa modification).[3]
Troubleshooting Guide: Simmons-Smith on Enol Ethers
SymptomProbable CauseCorrective Action
Explosive/Violent Reaction Uncontrolled Zinc Carbenoid formationSafety First: Mix

and

at -10°C to 0°C. Never mix neat. Dilute with DCM.
Incomplete Conversion Lewis Acid ChelationOxygen atoms in the substrate can chelate the Zinc reagent. Increase

equivalents to 3.0–5.0 to saturate coordination sites.
Product Hydrolysis (Workup) Acidic QuenchVinyl ethers and cyclopropyl ethers are acid-sensitive. NEVER quench with

. Use saturated

mixed with

or Rochelle's salt.
Standard Operating Procedure (SOP): Furukawa-Simmons-Smith

Reference Grounding: Charette et al. [3]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add DCM (anhydrous) and Vinyl Ether substrate (1.0 equiv). Cool to 0°C .[4]

  • Reagent Prep: Carefully add

    
      (1.0 M in hexanes, 2.5 equiv).
    
  • Carbenoid Gen: Add

    
      (2.5 equiv) dropwise over 20 minutes. Note: A white precipitate (
    
    
    
    ) often forms.
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench (Crucial): Cool to 0°C. Slowly add saturated aqueous

    
     . Dilute with 
    
    
    
    . If emulsion forms, add Rochelle's Salt solution and stir vigorously for 30 mins.

Module 3: Advanced/Complex Scaffolds

Target: Late-Stage Functionalization or Epoxide Conversion Primary Method: Silver-Catalyzed Carbene Transfer

For complex molecules where vinylation is difficult, converting an epoxide directly to a cyclopropane is a powerful "molecular editing" tool.

Protocol Insight: Using


-triftosylhydrazones as carbene precursors with a Silver(I) catalyst (e.g., 

) allows for the deoxygenative cyclopropanation of epoxides.[5][6] This effectively replaces the epoxide oxygen with a carbene, but variations exist to insert into

bonds via carbenoid intermediates [4].

Module 4: Stability & Storage (The "Acid Trap")

Researchers often synthesize the compound successfully but destroy it during purification.

The Stability Matrix:

ConditionStability RatingNotes
Basic (NaOH,

)
High Stable to harsh basic hydrolysis.
Nucleophiles (

)
High Resistant to ring opening by amines.
Oxidative (

)
Moderate Generally stable, but watch for

-oxidation.
Acidic (HCl, TFA) Critical Failure DANGER ZONE. Protonation of the ether oxygen triggers rapid ring opening to the allyl cation.

Purification Rules:

  • Pre-treat Silica: Flush your silica column with 1%

    
     in Hexanes before loading your sample. This neutralizes acidic sites on the silica gel.
    
  • Avoid

    
    :  Old chloroform develops HCl. Filter 
    
    
    
    through basic alumina before NMR, or use
    
    
    (Benzene-d6) or
    
    
    .

References

  • King, A. E., Brunold, T. C., & Stahl, S. S. (2009).[7] Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Acids and Phenols. Journal of the American Chemical Society, 131(14), 5044–5045.

  • Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions, 58, 1–415.

  • Kakathe, P., et al. (2023). Silver-catalyzed direct conversion of epoxides into cyclopropanes using N-triftosylhydrazones.[5][6] Nature Communications, 14, Article 234.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-(2-cyclopropoxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-(2-cyclopropoxyethyl)carbamate
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